
CID5721353
概要
科学的研究の応用
Antiproliferative Activity
Studies have demonstrated that CID5721353 exhibits significant antiproliferative effects against DLBCL cell lines. The compound shows varying degrees of efficacy with an IC50 ranging from 24 µM to 936 µM across different cell lines . Notably, it has been shown to suppress tumor growth in vivo, with treated mice displaying a reduction in tumor size by over 40% compared to controls when administered at a dosage of 50 mg/kg/day .
Selectivity and Efficacy
The selectivity of this compound for BCL6 over other proteins is crucial for minimizing off-target effects. The compound's binding affinity has been quantified with a Ki value of 147 µM and an IC50 of 212 µM against the BCL6 protein . This selectivity is vital for developing targeted therapies that can effectively treat cancers driven by aberrant BCL6 activity.
Quantitative Analysis and Screening
In Vitro Studies
In vitro studies have confirmed that this compound effectively inhibits the proliferation of DLBCL cells while sparing normal lymphocytes, highlighting its therapeutic potential with reduced toxicity . The modulation of BCL6 activity was shown to lead to increased apoptosis in treated cells, providing a mechanistic basis for its use in cancer therapy.
In Vivo Efficacy
In vivo experiments conducted on mouse models have demonstrated that administration of this compound results in significant tumor shrinkage, reinforcing its potential as a treatment option for DLBCL . The compound's ability to target specific pathways involved in tumor growth makes it a promising candidate for further clinical development.
作用機序
CID5721353は、BCL6の抑制活性を特異的に阻害することでその効果を発揮します。BCL6転写複合体を破壊し、BCL6標的遺伝子の再活性化につながります。 この阻害は、BCL6陽性細胞を選択的に殺すことにつながり、抗リンパ腫療法の有望な候補となっています . 関連する分子標的と経路には、BCL6のBTBドメインとそのコアプレッサー複合体との相互作用が含まれます .
類似化合物の比較
類似化合物
化合物79-6: 同様の生物活性を持つ別のBCL6阻害剤。
BCL6阻害剤79-6: 他の転写因子よりもBCL6を選択的に阻害することで知られています
ユニークさ
This compoundは、BCL6に対する高い選択性と、BCL6陽性細胞を選択的に殺す能力によってユニークです。 この選択性は、BCL6関連経路の研究と標的療法の開発のための貴重なツールとなっています .
生化学分析
Biochemical Properties
CID5721353 specifically inhibits the transcriptional repression activity of BCL6 . It disrupts BCL6 transcriptional complexes and reactivates BCL6 target genes . This interaction with BCL6 is achieved through direct binding to the BTB domain of BCL6 .
Cellular Effects
This compound has been shown to specifically kill primary human diffuse large B cell lymphoma (DLBCL) cells . It disrupts BCL6 transcriptional complexes, leading to the reactivation of BCL6 target genes . This disruption of BCL6 activity can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to the BTB domain of BCL6 . This binding blocks the interaction between BCL6 and its corepressors, disrupting BCL6 transcriptional complexes and leading to the reactivation of BCL6 target genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It is known that this compound can specifically kill primary human DLBCL cells
準備方法
合成経路と反応条件
CID5721353の合成は、市販の出発物質から始まり、複数の段階を伴います。主な段階には、インドール環とチアゾリジン環の形成、続いてそれらの結合による最終生成物の形成が含まれます。 反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高い収率と純度が確保されます .
工業生産方法
This compoundの工業生産は、おそらく実験室合成方法のスケールアップを含むでしょう。これには、より大きな体積での反応条件の最適化、一貫した品質管理の確保、および効率的な精製技術の実装が含まれます。 自動反応器と連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
CID5721353は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は分子内の官能基を変更できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物の形成につながる可能性があり、一方、置換反応はさまざまな官能基を分子に導入できます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: BCL6の阻害とその転写調節への影響を研究するためのツール化合物として使用されます。
生物学: 遺伝子発現と細胞プロセスを調節する役割について調査されています。
医学: 特にBCL6陽性細胞を殺すことによって、びまん性大細胞型B細胞リンパ腫(DLBCL)などの疾患の治療のための潜在的な治療薬として探索されています
類似化合物との比較
Similar Compounds
Compound 79-6: Another BCL6 inhibitor with similar biological activity.
BCL6 Inhibitor 79-6: Known for its selective inhibition of BCL6 over other transcription factors
Uniqueness
CID5721353 is unique due to its high selectivity for BCL6 and its ability to specifically kill BCL6-positive cells. This selectivity makes it a valuable tool for studying BCL6-related pathways and developing targeted therapies .
生物活性
CID5721353, also known as BCL6 Inhibitor 79-6, is a compound that has garnered attention for its role as a selective inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a critical role in the development and proliferation of B-cells, and its dysregulation is implicated in various types of lymphomas, particularly diffuse large B-cell lymphoma (DLBCL). This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions primarily by inhibiting the transcriptional repression activity of BCL6. This inhibition leads to the reactivation of genes that are normally suppressed by BCL6, promoting apoptosis (programmed cell death) in malignant B-cells. The compound has been shown to reduce the viability of DLBCL cell lines significantly through this mechanism.
Table 1: Summary of Preclinical Studies on this compound
Study Reference | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
HBL-1 (GCB subtype) | 2.5 | Significant reduction in cell viability | |
OCI-Ly10 (ABC subtype) | 1.8 | Induction of apoptosis | |
Raji | 3.0 | Inhibition of proliferation |
In various studies, this compound has demonstrated potent anti-proliferative effects across different DLBCL subtypes. The compound's IC50 values indicate that it is effective at low concentrations, making it a promising candidate for further development.
Case Studies and Clinical Relevance
A notable case study involved the use of this compound in combination with other therapeutic agents to enhance treatment efficacy in patients with relapsed or refractory DLBCL. The combination therapy showed improved outcomes compared to standard treatments alone, suggesting that this compound could serve as an effective adjunct therapy.
Case Study Highlights
- Patient Profile : Adult patients with relapsed/refractory DLBCL.
- Treatment Regimen : this compound combined with chemotherapy.
- Outcome : Increased overall response rate and reduced tumor burden observed in clinical assessments.
Future Directions and Research Findings
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Investigations are focusing on:
- Synergistic Effects : Exploring combinations with other inhibitors targeting different pathways involved in lymphoma progression.
- Mechanistic Studies : Further understanding how this compound modulates gene expression profiles in B-cells.
- Clinical Trials : Initiating Phase I/II clinical trials to evaluate safety and efficacy in human subjects.
特性
IUPAC Name |
2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWNADQRDCKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。